

Combination of Ligustrazine Hydrochloride and Berberine Shows Enhanced Cardioprotective Effects

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Compound of Interest

Compound Name: *Ligustrazine hydrochloride*

Cat. No.: *B1649399*

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A synergistic improvement in cardiac function, reduction in myocardial injury, and modulation of inflammatory and thrombotic pathways have been observed with the combined administration of **ligustrazine hydrochloride** and berberine, outperforming the effects of either compound administered alone.

A key study investigating the combined effects of **ligustrazine hydrochloride** and berberine in a rat model of coronary microembolization (CME) has demonstrated significant improvements in cardiac function. The combination therapy led to a more pronounced decrease in myocardial necrosis, inflammatory cell infiltration, and microthrombosis compared to individual treatments. [1][2] These protective effects were comparable to the positive control, clopidogrel.[1][2] The underlying mechanism appears to involve both antiplatelet and anti-inflammatory effects.[1][2]

Individually, ligustrazine has been shown to improve cardiac function by inhibiting myocardial cell apoptosis and cardiomyocyte hypertrophy.[2] It also plays a role in reducing oxidative stress and inflammation through the PI3K/Akt signaling pathway.[3] Berberine is known for its cardioprotective effects, including lipid-lowering, reducing myocardial apoptosis after ischemia/reperfusion injury, and attenuating adverse left ventricular remodeling.[2][4][5]

Comparative Efficacy on Cardiac Function

The combination of ligustrazine and berberine has shown superior efficacy in improving hemodynamic parameters in animal models of cardiac injury.

Parameter	Ligustrazine + Berberine	Ligustrazine Alone	Berberine Alone	Control (CME Model)
+dp/dtmax (mmHg/s)	Significantly Increased	Increased	No Significant Effect	Decreased
LVEDP (mmHg)	Significantly Decreased	Decreased	No Significant Effect	Increased
CK-MB (U/L)	Significantly Decreased	Decreased	No Significant Effect	Increased
Myocardial Necrosis	Significantly Decreased	No Significant Effect	No Significant Effect	Present
Inflammatory Cell Infiltration	Significantly Decreased	No Significant Effect	No Significant Effect	Present
Microthrombosis	Significantly Decreased	Decreased	No Significant Effect	Present

Table 1:
 Comparative effects of ligustrazine, berberine, and their combination on cardiac function in a rat model of coronary microembolization. Data synthesized from Zhang et al. (2016).^{[1][2]}

Modulation of Inflammatory and Thrombotic Factors

The enhanced cardioprotective effect of the combination therapy is attributed to its potent anti-inflammatory and antiplatelet activities.

Marker	Ligustrazine + Berberine	Ligustrazine Alone	Berberine Alone	Control (CME Model)
TNF- α	Significantly Decreased	Decreased	No Significant Effect	Increased
IL-1 β	Significantly Decreased	Decreased	No Significant Effect	Increased
ICAM-1	Significantly Decreased	Decreased	No Significant Effect	Increased
ADP-induced Platelet Activation	Significantly Inhibited	Inhibited	No Significant Effect	Increased
von Willebrand Factor	Significantly Decreased	Decreased	No Significant Effect	Increased
ET-1	Significantly Decreased	Decreased	No Significant Effect	Increased

Table 2: Effects on inflammatory and thrombotic markers. Data synthesized from Zhang et al. (2016).[\[1\]](#)[\[2\]](#)

Experimental Protocols

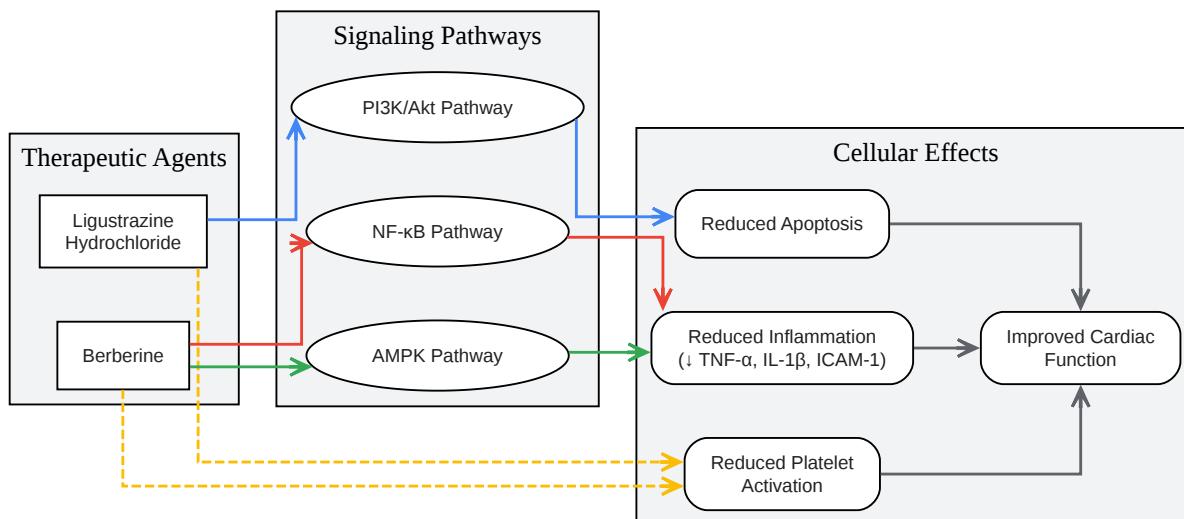
Animal Model and Treatment: The primary study utilized a rat model of coronary microembolization (CME). Adult male Sprague-Dawley rats were pre-treated for two weeks with ligustrazine ($27 \text{ mg}\cdot\text{kg}^{-1}\cdot\text{d}^{-1}$), berberine ($90 \text{ mg}\cdot\text{kg}^{-1}\cdot\text{d}^{-1}$), a combination of both, or clopidogrel ($6.75 \text{ mg}\cdot\text{kg}^{-1}\cdot\text{d}^{-1}$). The CME model was then induced by injecting sodium laurate into the left ventricle while temporarily obstructing the ascending aorta.[\[1\]](#)[\[2\]](#)

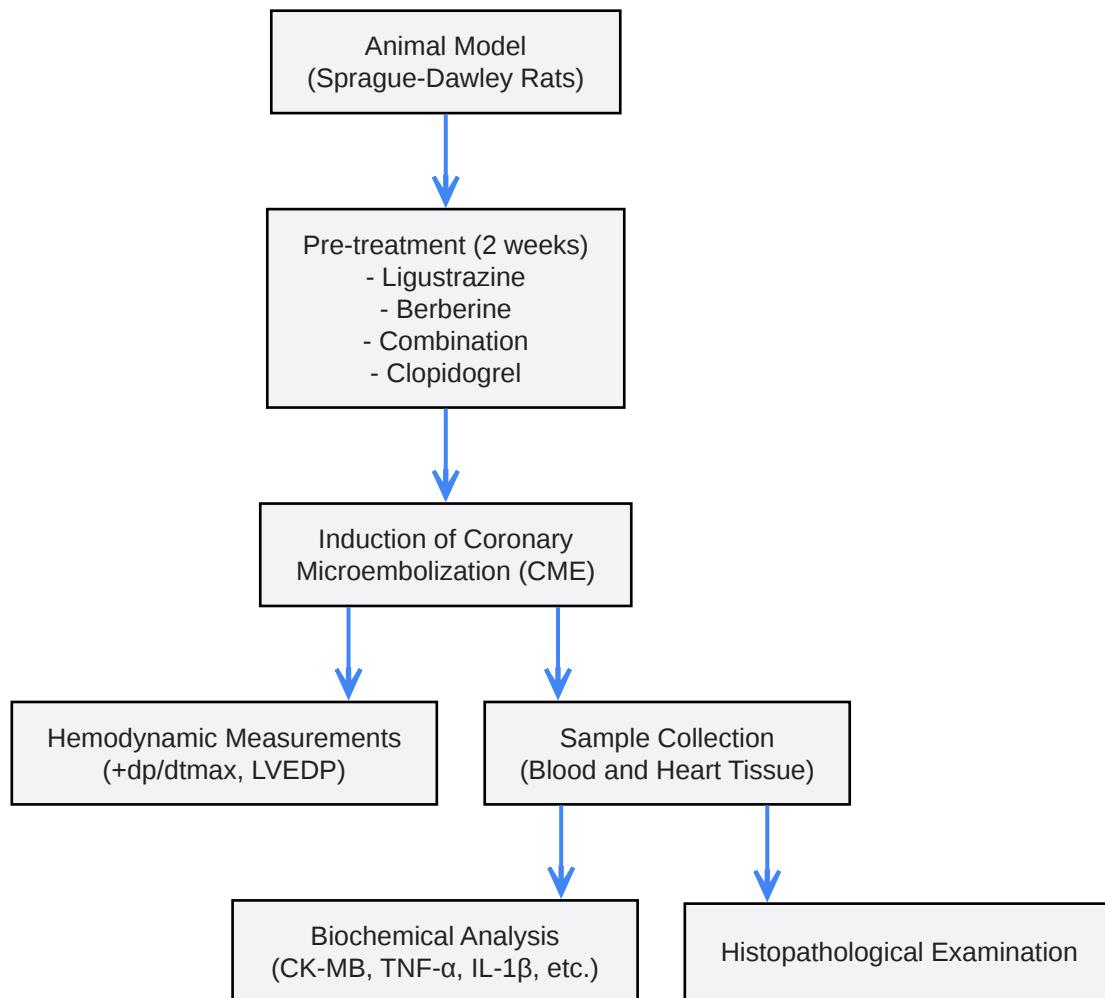
Hemodynamic Measurements: Following the induction of CME, rats were intubated for hemodynamic measurements. A catheter was inserted into the left ventricle via the right carotid artery to measure parameters such as the maximal rate of pressure rise (+dp/dtmax) and left ventricular end-diastolic pressure (LVEDP).[1][2]

Biochemical and Histopathological Analysis: Blood samples were collected to measure serum levels of creatine kinase-MB (CK-MB), a marker of myocardial injury. Plasma levels of endothelin-1 (ET-1) and von Willebrand factor were also determined. Platelet activation was assessed using flow cytometry. Heart tissues were isolated for histopathological examination to evaluate myocardial necrosis, inflammatory cell infiltration, and microthrombosis. Levels of inflammatory cytokines such as TNF- α , IL-1 β , and ICAM-1 were measured in both serum and heart tissues.[1][2]

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of the combined therapy of ligustrazine and berberine are mediated through multiple signaling pathways. Ligustrazine has been shown to activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation, thereby inhibiting apoptosis.[3] Berberine exerts its effects through various pathways, including the AMPK and NF- κ B signaling pathways, which are involved in regulating inflammation and apoptosis.[5][6][7] The combination of these two compounds likely results in a synergistic effect on these pathways, leading to enhanced cardioprotection.





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